Castor oil

説明

Academic Significance and Historical Context of Ricinus communis Oil Studies

The academic significance of Ricinus communis oil studies is rooted in its long history of use and its unique chemical composition. Historical documentation indicates the use of castor oil dating back to ancient Egypt, around 1550 BCE, as evidenced by the Ebers Papyrus. ahpa.org The Greek historian Herodotus also mentioned its use by Egyptians in the 5th century BCE, referring to an oil from a plant they called "kiki," extracted from red spiny seed pods and used for lamps. ahpa.org Early studies on this compound composition were reported as early as 1848, with the identification of ricinoleic acid. scielo.br This historical context highlights the long-standing human interaction with Ricinus communis and the early recognition of the distinct nature of its oil. Academically, this history provides a foundation for understanding the evolution of research into its chemical properties and potential uses.

Contemporary Research Landscape and Emerging Trends in this compound Science

The contemporary research landscape in this compound science is characterized by a focus on its chemical versatility and the exploration of new applications, particularly in the context of renewable resources and bio-based materials. The unique hydroxyl group in ricinoleic acid allows for a wide array of chemical modifications, including esterification, alkoxylation, sulfation, and various polymerization reactions. alliancechemical.com This has led to emerging trends in areas such as nanotechnology, where this compound-based polymers and surfactants are being investigated for drug delivery systems. alliancechemical.com Research is also exploring its potential in smart coatings, self-healing polymers, and 3D printing materials. alliancechemical.com Furthermore, studies continue to investigate efficient and eco-friendly extraction methods for this compound. scielo.brresearchgate.net The increasing demand for sustainable chemicals across various industries, including pharmaceuticals, cosmetics, lubricants, and biodiesel, is a significant driver for current research into this compound. databridgemarketresearch.com

Scope and Objectives of Current this compound Academic Investigations

Current academic investigations into this compound have a broad scope, primarily centered on fully characterizing its chemical composition, understanding the influence of various factors on this composition, and exploring its potential as a renewable chemical feedstock. Objectives include detailed analysis of the triglyceride structure and the profile of fatty acids, particularly the predominant ricinoleic acid, as well as minor components like carotenoids, tocopherols (B72186), phytosterols, and phospholipids (B1166683). scielo.brresearchgate.netscielo.br Researchers aim to understand how factors such as geographical location, climate, and extraction methods influence the oil's chemical and physicochemical properties. scielo.brresearchgate.netscielo.br A key objective is to leverage the unique chemistry of ricinoleic acid for the synthesis of novel derivatives and polymers with tailored properties for industrial applications. nih.gov Investigations also focus on improving castor bean varieties through genetic improvement programs to enhance oil content and modify fatty acid profiles. mdpi.com

Methodological Frameworks in this compound Research

Academic research on this compound employs a variety of methodological frameworks to analyze its composition and properties, and to develop new applications. Chemical characterization frequently utilizes techniques such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the fatty acid profile. cirad.frscirp.orgukm.my Spectroscopic methods, such as Fourier Transform Infrared Spectroscopy (FTIR), are used to identify functional groups present in the oil and its derivatives. bohrium.com Physicochemical properties like acid value, iodine value, saponification value, viscosity, and density are determined using standard analytical methods for fats and oils. researchgate.netscielo.brscirp.orgfkit.hr Research into extraction methods often involves techniques like solvent extraction (e.g., using hexane (B92381), ethanol (B145695), or supercritical CO2) and mechanical pressing, with studies comparing the efficiency and quality of the oil obtained by different methods. researchgate.netukm.my Investigations into the potential of this compound in various applications, such as biolubricants or polymers, involve specific testing methodologies relevant to those fields, including tribological assessments for lubricants. bohrium.commdpi.com Experimental research designs are also employed to study factors influencing oil yield and composition. researchgate.net

Detailed Research Findings and Data Tables

Research consistently highlights ricinoleic acid as the major fatty acid in this compound, typically constituting 75% to 90% of the total fatty acid composition. scielo.brcirad.frukm.my Other fatty acids present in lower percentages include oleic, linoleic, stearic, and palmitic acids. scielo.brcirad.frukm.my The specific percentages can vary depending on the source and analytical methods.

Here is a representative data table illustrating the typical fatty acid composition of this compound based on research findings:

| Fatty Acid | Abbreviation | Chemical Formula | Typical Percentage (%) |

| Ricinoleic Acid | C18:1-OH | C₁₈H₃₄O₃ | 85 - 95 |

| Oleic Acid | C18:1 | C₁₈H₃₄O₂ | 2 - 6 |

| Linoleic Acid | C18:2 | C₁₈H₃₂O₂ | 2 - 6 |

| Stearic Acid | C18:0 | C₁₈H₃₆O₂ | 1 - 3 |

| Palmitic Acid | C16:0 | C₁₆H₃₂O₂ | 1 - 2 |

| Linolenic Acid | C18:3 | C₁₈H₃₀O₂ | < 1 |

Note: Percentages can vary based on cultivar, growing conditions, and analytical methods.

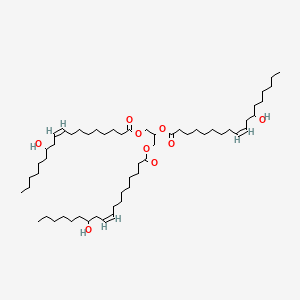

The predominant triglyceride in this compound is triricinolein (B104778), which is formed from glycerol (B35011) and three molecules of ricinoleic acid. scielo.brresearchgate.net The presence of the hydroxyl group in ricinoleic acid leads to intermolecular hydrogen bonding between triglyceride molecules, contributing to this compound's unusually high viscosity compared to other vegetable oils. nih.govresearchgate.net

Research on physicochemical properties further characterizes this compound. Typical values reported in academic studies include:

| Property | Value Range | Reference |

| Density | 0.958 - 0.969 g/cm³ | fkit.hrwikipedia.org |

| Viscosity (40°C) | 240 - 290 mm²/s | nih.govscielo.org.mx |

| Iodine Value | 80 - 90 g I₂/100 g oil | scirp.orgukm.myfkit.hr |

| Saponification Value | 175 - 185 mg KOH/g oil | scirp.orgukm.myfkit.hr |

| Acid Value | < 2 mg KOH/g oil | scirp.orgukm.myfkit.hr |

These data underscore the unique chemical fingerprint of this compound, primarily dictated by its high ricinoleic acid content, which in turn influences its physical and chemical behavior and drives academic interest in its modification and utilization.

特性

IUPAC Name |

2,3-bis[[(Z)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z)-12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H104O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h25-27,34-36,51-54,58-60H,4-24,28-33,37-50H2,1-3H3/b34-25-,35-26-,36-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMPKEQAKRGZGQ-AAKVHIHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(O)C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CC(O)CCCCCC)COC(=O)CCCCCCC/C=C\CC(O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H104O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

933.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Castor oil appears as pale-yellow or almost colorless transparent viscous liquid with a faint mild odor and nauseating taste. Density 0.95 g / cm3. A mixture of glycerides, chiefly ricinolein (the glyceride of ricinoleic acid)., Liquid; Other Solid, Pale yellow viscous liquid; [Merck Index] Colorless viscous liquid; [ICSC] Light yellow to green oily liquid; [CHRIS], COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | CASTOR OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Castor oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Castor oil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CASTOR OIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

595 °F at 760 mmHg (NTP, 1992), 313 °C | |

| Record name | CASTOR OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Castor oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CASTOR OIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

445 °F (NTP, 1992), 445 °F (229 °C) (closed cup), 445 °F (closed cup), 229 °C c.c. | |

| Record name | CASTOR OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Castor oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CASTOR OIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Miscible with absolute ethanol, methanol, ether, chloroform, and glacial acetic acid., Soluble in alcohol, benzene, carbon disulfide, chloroform, INSOL IN WATER, Solubility in water: very poor | |

| Record name | CASTOR OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Castor oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CASTOR OIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.96 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.945-0.965 at 25 °C/25 °C, Density: 0.961-0.963 at 15.5 °C/15.5 °C, Clear, pale-yellow, oily liquid; mild odor. Density: 0.967 at 25 °C/25 °C, saponification value 300, iodine value 76, solidifies at -40 °C. Solulble in most organic liquids; insoluble in water. Combustible. /Caster oil, acetylated (glyceryl tri-(12)acetyl rincoleate)/, Relative density (water = 1): 0.96 | |

| Record name | CASTOR OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Castor oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CASTOR OIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Heavy metals (as Pb): not more than 10 mg/kg | |

| Record name | Castor oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale-yellowish or almost colorless, transparent, viscous liquid | |

CAS No. |

8001-79-4 | |

| Record name | CASTOR OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Castor Oil [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008001794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Castor oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Castor oil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Castor oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CASTOR OIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

10 °F (NTP, 1992), Freezing point: -10 °C, A hard waxy product. It is insoluble in water and organic solvents. MP: 85 °C. /Caster oil, hydrogenated/, -10 - -18 °C | |

| Record name | CASTOR OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Castor oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CASTOR OIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Chemical and Biochemical Foundations of Castor Oil

Molecular Architecture of Castor Oil and its Primary Fatty Acid Constituents

The composition of this compound is dominated by a unique hydroxylated fatty acid, which is esterified to a glycerol (B35011) backbone, forming triglycerides. The presence and high concentration of this specific fatty acid are central to the oil's characteristic physical and chemical properties.

Ricinoleic Acid: Structure, Isomers, and Unique Hydroxyl Functionality

The principal component of this compound, accounting for approximately 85-95% of its fatty acid content, is ricinoleic acid. ambujasolvex.commedkoo.com Chemically, ricinoleic acid is a monounsaturated, 18-carbon fatty acid. Its formal IUPAC name is (9Z,12R)-12-Hydroxyoctadec-9-enoic acid. wikipedia.org

The structure of ricinoleic acid is notable for two key features: a cis-double bond between carbons 9 and 10, and a hydroxyl (-OH) group on the 12th carbon. wikipedia.org The carbon atom at position 12 is a chiral center, meaning it can exist in two different spatial arrangements (stereoisomers). The naturally occurring form in this compound is the R-enantiomer. sciencemadness.org The trans isomer of ricinoleic acid is known as ricinelaidic acid. wikipedia.org

This hydroxyl group is the most significant feature of ricinoleic acid, making this compound a natural polyol. This functional group imparts a higher polarity to the molecule compared to other fatty acids, which influences its physical properties such as its relatively high viscosity and solubility in alcohols. ambujasolvex.com

Minor Fatty Acids and Other Bioactive Lipid Components

Linoleic Acid: An 18-carbon polyunsaturated fatty acid, typically present at levels of 2-6%. scielo.brscirp.org

Oleic Acid: An 18-carbon monounsaturated fatty acid, generally found in concentrations of 2-4%. scielo.brscirp.org

Stearic Acid: A saturated 18-carbon fatty acid, usually constituting about 0.5-1% of the total fatty acids. scirp.org

Palmitic Acid: A saturated 16-carbon fatty acid, present at approximately 0.5-1%. scirp.org

α-Linolenic Acid: An 18-carbon polyunsaturated fatty acid, found in smaller amounts, typically 0.2-0.5%. scielo.br

Dihydroxystearic Acid: A saturated, hydroxylated 18-carbon fatty acid, present in trace amounts. ambujasolvex.com

In addition to these fatty acids, this compound contains other bioactive lipid components in smaller quantities, such as tocopherols (B72186) (Vitamin E) and phytosterols, which can contribute to the oil's stability. scielo.br

Triglyceride Composition and Structural Analysis

The fatty acids in this compound are assembled into triglycerides, also known as triacylglycerols (TAGs), where three fatty acid molecules are esterified to a single glycerol molecule. Given the high percentage of ricinoleic acid, the most abundant triglyceride in this compound is triricinolein (B104778) (also referred to as glyceryl triricinoleate or ricinolein), where all three hydroxyl groups of the glycerol backbone are esterified with ricinoleic acid. scielo.brwikipedia.org Triricinolein can make up over 84% of the total triglycerides in the oil. scielo.brscielo.br

Other triglycerides are present in much lower concentrations and consist of a mix of ricinoleic acid and other fatty acids attached to the glycerol backbone. These mixed-acid triglycerides include:

Diricino-leoylstearoyl-glycerol (RRS)

Diricino-leoyloleoyl-glycerol (RRO)

Diricino-leoyllinoleoyl-glycerol (RRL)

Diricino-leoylpalmitoyl-glycerol (RRP)

The specific arrangement of these fatty acids on the glycerol backbone can vary, leading to a complex mixture of different triglyceride molecules. scielo.brscielo.br

Biosynthetic Pathways of Ricinoleic Acid and Triacylglycerols in Ricinus communis

The accumulation of high levels of ricinoleic acid-rich triglycerides in the endosperm of developing castor seeds is the result of a specialized set of biochemical pathways. These pathways involve the modification of a common fatty acid and its subsequent assembly into triglycerides.

Enzymatic Mechanisms of Hydroxy Fatty Acid Synthesis (e.g., FAH12)

The synthesis of ricinoleic acid begins with oleic acid, which is a common 18-carbon monounsaturated fatty acid in plants. The key enzymatic step is the introduction of a hydroxyl group at the 12th carbon position of oleic acid. This reaction is catalyzed by a specific enzyme known as oleoyl-12-hydroxylase, encoded by the FAH12 gene. mdpi.comresearchgate.net

The FAH12 enzyme is a membrane-bound protein located in the endoplasmic reticulum of the castor bean endosperm cells. pnas.org Its catalytic mechanism shares similarities with fatty acid desaturases. The hydroxylation reaction requires molecular oxygen and reducing equivalents, which are supplied by NADH via cytochrome b5. researchgate.netpnas.org The substrate for the FAH12 enzyme is not free oleic acid, but rather oleic acid that is esterified to the sn-2 position of a phospholipid, primarily phosphatidylcholine. portlandpress.com The enzyme acts directly on this lipid-linked oleate (B1233923) to produce ricinoleate (B1264116), which remains attached to the phosphatidylcholine molecule. portlandpress.com

Glycolytic and Pentose (B10789219) Phosphate (B84403) Pathways in Oil Synthesis

The synthesis of fatty acids is an energy-intensive process that requires a supply of both carbon building blocks and reducing power. In the developing endosperm of the castor bean, these essential precursors are provided by central metabolic pathways, namely glycolysis and the pentose phosphate pathway (PPP).

Fatty acid synthesis occurs within the plastids of the endosperm cells. nih.gov The carbon skeletons for this process are derived from intermediates of the glycolytic pathway. frontiersin.org Glucose is metabolized through glycolysis to produce smaller carbon compounds, which are then imported into the plastids to serve as the precursors for building the fatty acid chains. nih.gov

The reducing power for fatty acid synthesis, in the form of NADPH, is crucial for the reductive steps in the fatty acid elongation cycle. reddit.comkhanacademy.org The oxidative pentose phosphate pathway is a major source of NADPH in non-photosynthetic tissues like the castor endosperm. oup.com Studies have shown that a significant portion of the glucose metabolized in the developing castor seed flows through the PPP. nih.gov While the PPP can supply a substantial amount of the required NADPH, it is believed that other sources, potentially involving NADH, also contribute the necessary reducing equivalents for the high rates of oil synthesis observed in this tissue. nih.gov

Lipid Accumulation and Storage Mechanisms in Developing Seeds

The development of the castor bean seed is characterized by a significant and rapid accumulation of storage reserves, primarily lipids in the form of triacylglycerols (TAGs), which are rich in the unique hydroxylated fatty acid, ricinoleic acid. This process is a highly regulated and complex series of biochemical events occurring predominantly in the endosperm tissue. frontiersin.orgocl-journal.org

The accumulation of lipids and proteins begins as early as 7 days after pollination (DAP). cropj.com The rate of synthesis for these storage compounds increases rapidly, reaching a maximum between 21 and 35 DAP. cropj.com Transcriptome analysis of developing castor seeds at 15, 30, and 45 DAP reveals that the seed oil content increases from a low initial value to 53.8% by 30 DAP and reaches a peak of 61.7% by 45 DAP. cas.cz Similarly, the ricinoleic acid content shows a parallel trend, rising to 64.5% at 30 DAP and maximizing at 74.8% at 45 DAP. cas.cz This period of intense oil deposition corresponds with increases in seed fresh and dry weight. cropj.com

The biosynthesis of ricinoleic acid, the hallmark of this compound, is a critical step in this process. The direct precursor for ricinoleic acid is oleic acid. nih.gov In the endoplasmic reticulum of the endosperm cells, oleic acid, typically esterified to phosphatidylcholine, is hydroxylated at the 12th carbon position. nih.govresearchgate.net This reaction is catalyzed by a specific enzyme, oleate hydroxylase (FAH12), which is a "mixed function oxidase" requiring NADH. nih.govresearchgate.net Following hydroxylation, the newly synthesized ricinoleic acid is released from phosphatidylcholine by the action of a phospholipase A. nih.govresearchgate.net

Once synthesized, ricinoleic acid is activated to its acyl-CoA form, ricinoleoyl-CoA. nih.govportlandpress.com This activated form is then efficiently incorporated into the glycerol backbone to form TAGs. nih.govnih.gov The assembly of TAGs in castor seeds involves both acyl-CoA-dependent and acyl-CoA-independent pathways, with a notable role for phospholipid:diacylglycerol acyltransferase (PDAT) in incorporating ricinoleic acid into TAGs. nih.gov These synthesized lipids are not free in the cytoplasm; instead, they are sequestered into specialized organelles called oil bodies (or lipid droplets). cropj.comresearchgate.net These spherical structures consist of a TAG core enclosed by a monolayer of phospholipids (B1166683) and associated proteins, primarily oleosins, which prevent coalescence and stabilize the droplets. cas.cz Fluorescence imaging techniques have visualized the proliferation and stabilization of these oil bodies, which increase markedly between 14 and 35 DAP, coinciding with the peak of lipid accumulation. cropj.com

The entire process is supported by a global upregulation of genes involved in fatty acid synthesis and TAG assembly. Studies have identified numerous genes that show expression patterns consistent with the rapid lipid accumulation phase in developing seeds. cas.czbdbotsociety.org Key genes involved include those for lipid storage (oleosins), fatty acid biosynthesis (long-chain acyl-CoA synthetase, ACCase), and glycerolipid metabolism (diacylglycerol acyltransferase, PDAT). cas.cz

Lipid and Ricinoleic Acid Accumulation in Developing Castor Seeds

| Days After Pollination (DAP) | Total Seed Oil Content (%) | Ricinoleic Acid Content (%) |

|---|---|---|

| 15 | Low (initial stage) | Low (initial stage) |

| 30 | 53.8 | 64.5 |

| 45 | 61.7 | 74.8 |

Metabolic Interplay: Plastids, Mitochondria, and Peroxisomes in Seedling Growth

During germination and post-germinative growth, the castor bean seedling relies on the vast reserves of oil stored in the endosperm to provide the necessary energy and carbon skeletons for development until it becomes photoautotrophic. frontiersin.orgnih.gov This process, the conversion of fat to sugar (sucrose), is a classic example of metabolic coordination, requiring the intricate interplay of three key organelles: peroxisomes (specifically, glyoxysomes in plants), mitochondria, and plastids. frontiersin.orgnih.gov

Lipolysis and Peroxisomal β-Oxidation: The mobilization of stored oil begins with the breakdown of TAGs by lipases into fatty acids and glycerol. nih.gov These fatty acids are then transported into specialized peroxisomes known as glyoxysomes. nih.gov Inside the glyoxysome, the fatty acids undergo β-oxidation, a process that sequentially shortens the acyl-CoA chains, producing acetyl-CoA. nih.gov The β-oxidation of ricinoleic acid requires auxiliary enzymes in addition to the core machinery to handle its unique hydroxyl group and double bond. frontiersin.org

The Glyoxylate (B1226380) Cycle: The acetyl-CoA generated from β-oxidation enters the glyoxylate cycle, a metabolic pathway unique to plants and some microorganisms that occurs within the glyoxysome. nih.govcdnsciencepub.com The two key enzymes of this cycle are isocitrate lyase and malate (B86768) synthetase. nih.gov The cycle bypasses the decarboxylation steps of the mitochondrial tricarboxylic acid (TCA) cycle, allowing for the net conversion of two molecules of acetyl-CoA into one molecule of succinate (B1194679). nih.gov This succinate is the primary product exported from the glyoxysome. nih.gov

Mitochondrial Contribution: The succinate produced in the glyoxysome is transported to the mitochondria. researchgate.net Here, it is converted via fumarate (B1241708) to malate by enzymes of the TCA cycle. nih.gov This malate is then exported to the cytosol. nih.gov Mitochondria are also crucial for generating the ATP required to fuel the energy-intensive processes of seedling growth. researchgate.net While the glyoxylate cycle is the primary pathway for carbon conversion, some cycling of carbon through the TCA cycle also occurs. cdnsciencepub.com

Cytosolic Gluconeogenesis: In the cytosol, the malate is oxidized to oxaloacetate, which is then decarboxylated to phosphoenolpyruvate (B93156) by the enzyme phosphoenolpyruvate carboxykinase. researchgate.net Phosphoenolpyruvate serves as the starting point for gluconeogenesis, a metabolic pathway that is essentially the reverse of glycolysis. nih.gov Through this pathway, the carbon derived from the stored fats is ultimately converted into sucrose (B13894). nih.gov This sucrose is then transported from the endosperm to the growing embryo, providing the essential carbon and energy for the development of the roots and shoot. frontiersin.org

This inter-organellar cooperation is a highly efficient system. The compartmentalization of β-oxidation and the glyoxylate cycle within the glyoxysome prevents the futile cycling of intermediates with the mitochondrial TCA cycle and allows for the directed flow of carbon from stored fat to carbohydrates, which are essential for establishing the young plant. frontiersin.orgnih.gov

Key Enzymes in Organellar Interplay During Castor Seedling Growth

| Organelle | Key Metabolic Pathway | Characteristic Enzymes |

|---|---|---|

| Peroxisome (Glyoxysome) | β-Oxidation & Glyoxylate Cycle | Isocitrate Lyase, Malate Synthetase, Catalase |

| Mitochondrion | TCA Cycle & Oxidative Phosphorylation | Citrate Synthase, Fumarase, Succinoxidase |

| Cytosol | Gluconeogenesis & Sucrose Synthesis | Phosphoenolpyruvate Carboxykinase |

Extraction and Processing Methodologies in Castor Oil Research

Advanced Extraction Techniques and Efficiency Studies

Research in castor oil extraction focuses on improving efficiency, reducing extraction time, and enhancing oil quality through the development and optimization of various techniques.

Cold Pressing and Mechanical Extraction Optimization

Mechanical pressing, including cold pressing and hot pressing, is a common method for extracting this compound. Cold pressing is carried out at lower temperatures (typically below 50°C) and pressures, often resulting in oil with lower acidity and lighter color compared to solvent-extracted oil iaeng.orgthermsr.comcigrjournal.org. This method is advantageous for producing good quality oil and allows for the utilization of the remaining seed cake cigrjournal.orgmdpi.com. However, mechanical pressing alone typically yields lower oil recovery rates, often around 45% of the total oil content in the beans nih.goviaeng.orgcigrjournal.org. Higher temperatures in hot pressing can increase extraction efficiency, with yields potentially reaching up to 80%, although this may affect oil quality cigrjournal.org. Optimization studies for mechanical extraction involve investigating parameters such as seed condition (whole, minced, or dehulled), seed load, temperature, and pressure to maximize oil yield scielo.org.coresearchgate.net. Research has shown that the condition of the seed has a high contribution to the extraction yield scielo.org.co. Preheating the mechanical press can also improve oil extraction output unizik.edu.ng.

Solvent-Assisted Extraction Methodologies (e.g., Hexane (B92381), Ethanol (B145695), Supercritical CO2)

Solvent extraction is widely used, particularly to recover residual oil from the castor cake left after mechanical pressing nih.goviaeng.org. This method generally offers higher oil yields compared to mechanical pressing alone cigrjournal.orgmdpi.com. Common solvents include hexane, ethanol, and petroleum ether nih.goviaeng.orgcore.ac.uk. Studies have compared the efficiency of different solvents, with some research indicating that ethanol can provide higher maximum oil yields compared to hexane and petroleum ether under optimized conditions researchgate.netutm.my.

Supercritical fluid extraction (SFE), particularly using supercritical carbon dioxide (SC-CO2), is explored as an environmentally friendly alternative to organic solvents tandfonline.com. Research investigates the influence of parameters such as temperature, pressure, and CO2 flow rate on oil yield in SC-CO2 extraction utm.myutm.my. While some studies suggest that SC-CO2 extraction may not be as effective as other novel techniques in terms of yield tandfonline.com, others have evaluated the oxidation stability of oil extracted by SC-CO2 and found it to be better than oil recovered by the Soxhlet method researchgate.netutm.myutm.my. Solubility of this compound in SC-CO2 has been measured at various temperatures and pressures to understand and optimize the process utm.myutm.my.

Hybrid and Novel Extraction Approaches (e.g., Ultrasound-Microwave Assisted Extraction)

Hybrid and novel extraction techniques aim to enhance extraction efficiency and reduce processing time. Ultrasound-assisted extraction (UAE) can increase oil extraction yield and promote the extraction of phytochemicals under mild conditions nih.gov. Combining ultrasound with other technologies, such as microwave irradiation, is a promising approach nih.gov. Hybrid ultrasound-microwave assisted extraction has shown potential for achieving high oil yields from castor seeds, with studies reporting yields up to 98.4% using methanol (B129727) as a co-solvent under optimized conditions tandfonline.comresearchgate.net. This hybrid technique can also lead to improved oil quality in terms of oxidation stability and chemical composition researchgate.net.

Kinetics and Thermodynamics of Oil Extraction Processes

Understanding the kinetics and thermodynamics of this compound extraction is crucial for designing and optimizing extraction processes. Studies investigate the rate of oil extraction over time and the influence of parameters such as temperature and solvent type on the extraction process jst.go.jpacs.orgresearchgate.netacs.org. Kinetic models, such as modified Fick's Law, are used to describe the extraction behavior acs.orgresearchgate.netacs.org. Thermodynamic analysis provides insights into the spontaneity and energy requirements of the extraction process. For instance, studies on ethanol extraction from castor cake have found the process to be spontaneous and endothermic acs.orgresearchgate.netacs.org. Effective diffusion coefficients are determined to understand the mass transfer during extraction acs.orgresearchgate.netacs.org.

Here is a table summarizing some research findings on extraction yields with different methods:

| Extraction Method | Solvent(s) Used | Reported Oil Yield Range (%) | Notes | Source |

| Mechanical Pressing (Cold Pressing) | N/A | ~45 | Lower yield, good quality oil | nih.goviaeng.orgcigrjournal.org |

| Mechanical Pressing (Hot Pressing) | N/A | Up to 80 | Higher yield, potential impact on quality | cigrjournal.org |

| Solvent Extraction (Soxhlet) | Hexane, Ethanol, Petroleum Ether | 49.9 - 59.8 | Higher yields than mechanical pressing | researchgate.netutm.my |

| Supercritical CO2 Extraction | SC-CO2 | Up to 9.29 (predicted) | Environmentally friendly, better oxidative stability in some studies | utm.myutm.my |

| Ultrasound-Microwave Assisted Extraction | Methanol | Up to 98.4 | High yield, improved oil quality | tandfonline.comresearchgate.net |

Purification and Refinement Processes for Academic Applications

Crude this compound extracted from seeds contains various impurities, including free fatty acids, phospholipids (B1166683), gums, and coloring agents kumarmetal.comnih.govglobalscientificjournal.comresearchgate.net. For academic and specific industrial applications requiring high purity, refinement processes are essential to remove these impurities and enhance oil quality and stability kumarmetal.comnih.goviaeng.orgcore.ac.ukglobalscientificjournal.comresearchgate.net.

Impurity Removal and Quality Enhancement Protocols

Refining typically involves several steps: degumming, neutralization, bleaching, and sometimes deodorization kumarmetal.comnih.goviaeng.orgglobalscientificjournal.com.

Degumming: This process removes gums, primarily phospholipids, by adding hot water to the oil, allowing the mixture to separate into an aqueous layer containing the gums and the oil phase kumarmetal.comnih.govglobalscientificjournal.com. This step can be repeated to ensure effective removal of hydratable gums kumarmetal.comnih.govglobalscientificjournal.com.

Neutralization: Free fatty acids (FFAs) are removed by treating the oil with a strong base, such as sodium hydroxide (B78521) kumarmetal.comnih.goviaeng.orgglobalscientificjournal.com. This reaction forms soaps, which are then separated from the oil, usually by washing with hot water nih.govglobalscientificjournal.com. Careful control of the base concentration is necessary to avoid re-converting soap stock back to fatty acids google.com.

Bleaching: This step aims to remove coloring agents, remaining phospholipids, and oxidation products kumarmetal.comnih.goviaeng.orgglobalscientificjournal.com. Adsorbents, such as activated clay or fuller's earth, are commonly used researchgate.netgoogle.com. The effectiveness of bleaching can be influenced by factors such as the type and amount of adsorbent used google.com.

Deodorization: While crude this compound has a distinct odor, this step removes odoriferous compounds, if necessary, through processes like steam distillation under vacuum kumarmetal.comnih.govglobalscientificjournal.com.

These purification steps are crucial for obtaining refined this compound with desired properties, including lower acid value, improved color, and enhanced oxidative stability, making it suitable for various academic research purposes and high-grade applications kumarmetal.comnih.goviaeng.orgcore.ac.ukglobalscientificjournal.com. Filtration systems, such as filter presses, are typically used after extraction and during refinement to remove solid particulates kumarmetal.comglobalscientificjournal.com.

Here is a table outlining the typical steps in this compound refinement:

| Refinement Step | Primary Impurities Removed | Method |

| Degumming | Gums (Phospholipids) | Hydration with hot water, phase separation |

| Neutralization | Free Fatty Acids (FFAs) | Treatment with base (e.g., NaOH), washing |

| Bleaching | Coloring agents, phospholipids, oxidation products | Adsorbent treatment (e.g., activated clay) |

| Deodorization | Odoriferous compounds | Steam distillation under vacuum (optional) |

Standardization of this compound Quality Parameters for Research

Standardization of this compound for research purposes focuses on the precise measurement and control of key quality parameters. These parameters can be broadly categorized into physicochemical properties and fatty acid composition. Adherence to established standards and validated analytical methods is crucial for ensuring the suitability of this compound for specific research applications.

Standard reference methods, such as those developed by the American Oil Chemists' Society (AOCS), are widely employed for the determination of these parameters in research settings. lipidmaps.org For example, AOCS Official Method To 16-64 is used for specific gravity, AOCS Official Method Cc 7-25 for refractive index, and AOCS Official Method Tq 1a-64 for viscosity. lipidmaps.org Acid value, iodine value, and saponification value are often determined using standard titrimetric methods. lipidmaps.orgontosight.ai

Research findings highlight typical ranges for these parameters. For instance, studies have reported refractive index values for this compound ranging between 1.468 and 1.473, and specific gravity between 0.945 and 0.954 in different samples. wikipedia.org Saponification values are typically in the range of 165.50 to 187.00 mg KOH/g oil, while iodine values can range from 76.68 to 80.12 g I₂/100 g oil. metabolomicsworkbench.orgwikipedia.org Acid value, an indicator of free fatty acids, has been reported in the range of 0.44 to 1.97 mg NaOH/g oil. wikipedia.org

Fatty Acid Composition: The fatty acid profile of this compound is a critical quality parameter, with ricinoleic acid being the most abundant fatty acid. wikipedia.org Standardization involves determining the percentage of ricinoleic acid and other constituent fatty acids, such as linoleic, oleic, stearic, palmitic, dihydroxystearic, linolenic, and eicosanoic acids. wikipedia.orgwikipedia.org

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques used for the detailed analysis of this compound's fatty acid composition in research. wikipedia.orgwikipedia.org These methods allow for the identification and quantification of individual fatty acids after their conversion to fatty acid methyl esters (FAMEs). wikipedia.org High-Performance Liquid Chromatography (HPLC) and High-Performance Thin Layer Chromatography (HPTLC) are also utilized for the analysis of specific fatty acids like ricinoleic acid.

Research indicates that ricinoleic acid typically constitutes between 75% and 90% or more of the total fatty acid content in this compound. wikipedia.org Variations in the percentage of ricinoleic acid and other fatty acids can occur depending on factors such as the castor cultivar, geographical origin, and extraction method. wikipedia.orgwikipedia.org For example, studies have shown ricinoleic acid content varying between 83.5% and 92.3% in castor oils from different regions. wikipedia.org

Standards and Specifications: Adherence to recognized standards, such as those provided by the American Society for Testing and Materials (ASTM), is often referenced in research to ensure the quality of this compound. wikipedia.orgmetabolomicsworkbench.org ASTM specifications provide benchmark ranges for various physicochemical properties. For instance, ASTM standards for quality this compound specify ranges for specific gravity, refractive index, viscosity, iodine value, saponification value, acid value, and free fatty acid content. wikipedia.org

The standardization of these quality parameters through validated analytical methods and adherence to established standards is fundamental for researchers to characterize this compound samples accurately, compare results across different studies, and ensure the suitability of the oil for diverse research applications.

Data Tables:

Here are examples of data tables presenting typical quality parameters and fatty acid composition ranges based on research findings:

Table 1: Typical Physicochemical Properties of this compound

| Property | Range | Reference Standard (Example) | Analytical Method (Example) |

| Specific Gravity | 0.957 - 0.968 | ASTM wikipedia.org | AOCS Official Method To 16-64 lipidmaps.org |

| Refractive Index | 1.476 - 1.479 | ASTM wikipedia.org | AOCS Official Method Cc 7-25 lipidmaps.org |

| Viscosity (at 25°C) | 9.3 - 10 St/dPaS | ASTM wikipedia.org | AOCS Official Method Tq 1a-64 lipidmaps.org |

| Acid Value | 0.4 - 4.0 mg KOH/g oil | ASTM wikipedia.org | Titrimetric Methods lipidmaps.orgontosight.ai |

| Iodine Value | 82 - 88 g I₂/100 g oil | ASTM wikipedia.org | AOCS Recommended Practice Cd 16-87 lipidmaps.org |

| Saponification Value | 175 - 187 mg KOH/100 g oil | ASTM wikipedia.org | AOCS Official Method Cd 3-25 lipidmaps.org |

| Free Fatty Acids | 0.3 - 0.7 % | ASTM wikipedia.org | Official Method Ca 5a-40 lipidmaps.org |

| Peroxide Value | Varies (e.g., 1.62–1.89 meq/Kg) | - | Standard Methods atamanchemicals.com |

| pH | Varies (e.g., 5.7-6.3) wikipedia.org | - | pH Meter lipidmaps.org |

Table 2: Typical Fatty Acid Composition of this compound

| Fatty Acid | Typical Percentage Range (%) | Analytical Method (Example) |

| Ricinoleic Acid | 75 - 90+ wikipedia.org | GC, GC-MS, HPLC, HPTLC wikipedia.orgwikipedia.org |

| Linoleic Acid | 3 - 6 | GC, GC-MS wikipedia.orgwikipedia.org |

| Oleic Acid | 2 - 4 | GC, GC-MS wikipedia.orgwikipedia.org |

| Stearic Acid | 1 wikipedia.org | GC, GC-MS wikipedia.orgwikipedia.org |

| Palmitic Acid | 1 - 5.42 wikipedia.org | GC, GC-MS wikipedia.orgwikipedia.org |

| Dihydroxystearic Acid | 0.7 wikipedia.org | GC, GC-MS wikipedia.org |

| Linolenic Acid | 0.3 wikipedia.org | GC, GC-MS wikipedia.orgwikipedia.org |

| Eicosanoic Acid | 0.3 - 1.5 wikipedia.org | GC, GC-MS wikipedia.org |

Note: The ranges presented in these tables are indicative and can vary based on the source and processing of the this compound. Researchers should refer to specific product specifications and relevant standards for their particular application.

Derivatization and Chemical Modifications of Castor Oil

Synthesis and Characterization of Castor Oil Derivatives

The synthesis of this compound derivatives involves various chemical reactions targeting the functional groups of ricinoleic acid. Characterization of the resulting products is crucial to confirm the success of the modification and to evaluate their new physicochemical properties acs.orgresearchgate.net. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used for structural characterization acs.orgresearchgate.netresearchgate.net. Evaluation of properties like viscosity, pour point, flash point, oxidative stability, and solubility helps determine the suitability of the derivatives for specific applications acs.orgresearchgate.net.

Esterification and Transesterification Reactions for Novel Compounds

Esterification and transesterification are fundamental reactions used to modify the ester linkages of the triglycerides in this compound or the carboxyl group of ricinoleic acid nih.gov. Transesterification, often with alcohols like methanol (B129727) or ethanol (B145695), is a common method for producing fatty acid methyl esters (FAME) or ethyl esters, which are key components in biodiesel production nih.govgoogle.comijert.orgijert.org. This process involves the reaction of the triglyceride with an alcohol in the presence of a catalyst (acidic, basic, or enzymatic) to produce alkyl esters and glycerol (B35011) nih.govijert.org.

Research has explored the transesterification of this compound with various alcohols and catalysts to optimize yields and properties. For instance, studies have investigated the use of heterogeneous catalysts like activated cement clinker for the transesterification of this compound with methanol, achieving high biodiesel yields under specific conditions ijert.orgijert.org. Another study explored the transesterification of this compound with butanol using supported catalysts like MgO/γ-Al₂O₃ and ZnO/γ-Al₂O₃, demonstrating high yields of fatty acid butyl esters (FABE) conicet.gov.ar.

Esterification of the hydroxyl group of ricinoleic acid with various fatty acids or other molecules can also yield novel compounds with altered properties researchgate.net.

Hydrogenation, Sulfation, and Sulfonation Pathways

Hydrogenation, sulfation, and sulfonation are significant modification pathways for this compound.

Hydrogenation: This process involves the addition of hydrogen to the double bond in ricinoleic acid, typically in the presence of a catalyst like nickel or palladium, converting the unsaturated ricinoleic acid into saturated 12-hydroxystearic acid nih.govalberdingk-boley.de. Hydrogenation results in hydrogenated this compound (HCO), a semi-solid or wax-like material with a higher melting point and enhanced thermal and oxidative stability compared to native this compound nih.govalberdingk-boley.deslideshare.net. HCO is insoluble in water and organic solvents at ambient temperature but soluble at high temperatures nih.gov. Catalytic transfer hydrogenation using hydrogen donors like glycerol has also been explored as an alternative method nih.govresearchgate.netresearchgate.net.

Sulfation: Sulfation involves the addition of sulfuric acid to the double bond or the hydroxyl group of ricinoleic acid nih.govatamanchemicals.com. Sulfated this compound, historically known as Turkey Red Oil, is one of the oldest chemical derivatives of this compound and is water-soluble, making it useful as an emulsifier and in textile dyeing nih.govatamanchemicals.comalliancechemical.com. The traditional method involves adding concentrated sulfuric acid to this compound under controlled temperature and agitation nih.govatamanchemicals.compatsnap.com.

Sulfonation: Sulfonation introduces a sulfonate group (-SO₃H) into the this compound molecule. While sulfation primarily involves the addition of sulfuric acid, sulfonation typically refers to the reaction with sulfur trioxide (SO₃) or fuming sulfuric acid atamanchemicals.compatsnap.comripublication.com. Sulfonated this compound can offer good color, excellent water solubility, and improved acid stability ripublication.com. The process can be carried out using fuming sulfuric acid at controlled temperatures patsnap.comgoogle.com.

Acylation Reactions and their Product Properties

Acylation reactions involve the introduction of an acyl group into the this compound molecule, typically targeting the hydroxyl group of ricinoleic acid acs.orgacs.org. This is commonly achieved by reacting this compound with anhydrides or acyl chlorides acs.orgacs.org. Acylation can significantly alter the properties of this compound derivatives, particularly their viscosity, pour point, and oxidative stability acs.orgresearchgate.net.

Research has shown that acylated derivatives of this compound and its fatty acid esters exhibit improved lubricant properties. For example, acylated derivatives synthesized using different anhydrides (C₁-C₆) showed excellent pour points ranging from -21 to -39 °C and high flash points between 174 and 280 °C acs.orgresearchgate.net. These derivatives also demonstrated good air release values and low NOACK volatilities, indicating their potential for use in hydraulic and metalworking fluids acs.org. Structural characterization of acylated products is typically performed using techniques like NMR and IR spectroscopy acs.orgresearchgate.netrsc.org.

| Property | Native this compound | Acylated this compound Derivatives (Range) | Source |

|---|---|---|---|

| Pour Point (°C) | 2.7 nih.gov | -21 to -39 acs.orgresearchgate.net | acs.orgnih.govresearchgate.net |

| Flash Point (°C) | 145 nih.gov | 174 to 280 acs.orgresearchgate.net | acs.orgnih.govresearchgate.net |

| Kinematic Viscosity at 40 °C (cSt) | 889.3 nih.gov | 112.6 to 125.1 acs.org | acs.orgnih.gov |

| RPVOT (min) | - | 10 to 15 acs.org | acs.org |

Note: RPVOT (Rotating Pressure Vessel Oxidation Test) is an indicator of oxidative stability.

Acetylation, a specific type of acylation using acetic anhydride (B1165640) or acetyl chloride, is used to produce acetylated this compound (ACO) or acetylated castor wax (ACW) google.com. Acetylation of the hydroxyl groups enhances the compatibility of this compound with various polymers and resins, making it useful as a plasticizer uwec.edugoogle.com.

Quaternization Reactions and Ammonium (B1175870) Compound Formation

Quaternization reactions involve the conversion of tertiary amines into quaternary ammonium compounds (QACs) by reaction with an alkylating agent ontosight.airesearchgate.net. This compound can be modified to incorporate tertiary amine functionalities, which can then be quaternized to form cationic surfactants ontosight.ainih.govresearchgate.net.

One approach involves reacting this compound with a diamine like diethylenetriamine, forming amides and esters, followed by quaternization with an alkylating agent such as dimethyl sulfate (B86663) or epichlorohydrin (B41342) ontosight.airesearchgate.net. Another method involves introducing chloro groups into the triglyceride structure, for example, by reaction with chloroacetyl chloride, and then reacting with a tertiary amine to form the quaternary salt researchgate.netnih.gov.

This compound-based quaternary ammonium compounds are a class of cationic surfactants with applications in personal care products, pharmaceuticals, and industrial processes due to their surfactant, antimicrobial, and antistatic properties ontosight.ai. Research has demonstrated the synthesis of this compound-based quaternary ammonium surfactants and evaluated their properties, such as critical micelle concentration (CMC) and surface tension researchgate.net.

Functionalization Strategies for Enhanced Properties

Functionalization strategies aim to introduce specific chemical groups into the this compound molecule to impart or enhance desired properties for targeted applications nih.govalberdingk-boley.dealliancechemical.com. The presence of the hydroxyl group, the double bond, and the ester linkages in ricinoleic acid provides multiple sites for such modifications uwec.edunih.gov.

Introduction of Functional Groups for Specific Applications

The introduction of various functional groups allows for the tailoring of this compound derivatives for diverse applications nih.govontosight.ai. Examples include:

Hydroxyl Group Modifications: The hydroxyl group is highly reactive and can undergo reactions such as esterification, etherification, and urethane (B1682113) formation, enabling the synthesis of polyols for polyurethane production nih.gov. Acylation, as discussed earlier, modifies the hydroxyl group to improve properties like pour point and oxidative stability acs.orgresearchgate.net.

Double Bond Modifications: The double bond in ricinoleic acid can undergo reactions like hydrogenation, epoxidation, halogenation, and sulfation/sulfonation nih.govnih.govatamanchemicals.comjst.go.jp. Hydrogenation saturates the double bond, leading to increased melting point and stability nih.govalberdingk-boley.de. Epoxidation introduces epoxy rings, which can then be reacted further to form polyols or other derivatives rsc.org. Halogenation adds halogen atoms across the double bond.

Ester Linkage Modifications: Transesterification and hydrolysis of the ester linkages yield fatty acids and glycerol, which can then be further modified nih.gov.

These functionalization strategies lead to a wide array of this compound derivatives with enhanced properties, such as improved thermal stability, altered viscosity, increased water solubility, surfactant behavior, and reactivity for polymerization, making them valuable in industries ranging from lubricants and coatings to polymers and personal care africaresearchconnects.comacs.orgnih.govnih.govalliancechemical.com. For instance, the introduction of sulfate groups enhances water solubility, crucial for applications like Turkey Red Oil atamanchemicals.comalliancechemical.com. Chemical modification can also enhance properties like adsorption capacity, as seen in modified this compound used for removing oil content from water researchgate.net.

| Functional Group Introduced | Modification Reaction(s) | Examples of Enhanced Properties | Potential Applications | Source |

|---|---|---|---|---|

| Acetyl | Acylation (with anhydrides/acyl chlorides) | Improved pour point, oxidative stability, plasticizing effect | Lubricants, plasticizers | acs.orgresearchgate.netgoogle.com |

| Sulfate | Sulfation (with sulfuric acid) | Water solubility, emulsifying properties | Textile dyeing, emulsifiers, detergents | nih.govatamanchemicals.comalliancechemical.com |

| Sulfonate | Sulfonation (with SO₃/fuming sulfuric acid) | Water solubility, acid stability | Detergents, surfactants | atamanchemicals.comripublication.com |

| Saturated Alkyl Chain | Hydrogenation | Increased melting point, thermal/oxidative stability | Waxes, greases, lubricants, polymer additives | nih.govalberdingk-boley.deslideshare.net |

| Quaternary Ammonium | Quaternization | Cationic surfactant properties, antimicrobial | Personal care, pharmaceuticals, industrial surfactants | ontosight.airesearchgate.netnih.gov |

| Epoxy | Epoxidation | Reactivity for further polymerization/modification | Resins, coatings, plasticizers | rsc.org |

Catalytic Approaches in this compound Derivatization

Catalytic methods play a crucial role in transforming this compound into a diverse range of value-added chemicals and materials. The unique structure of ricinoleic acid, the primary fatty acid in this compound, with its hydroxyl group and double bond, makes it a versatile feedstock for various catalytic reactions, including transesterification, hydrogenation, epoxidation, and cracking. These processes utilize a variety of catalysts, ranging from homogeneous acids and bases to heterogeneous solid catalysts and enzymes, each offering distinct advantages in terms of activity, selectivity, and ease of separation.

Transesterification:

Transesterification is a key process for producing biodiesel (fatty acid methyl esters, FAME) from this compound. This reaction typically involves the reaction of triglycerides with an alcohol (commonly methanol) in the presence of a catalyst. Both homogeneous and heterogeneous catalysts are employed.

Homogeneous Catalysis: Traditionally, strong acids (like H₂SO₄) and bases (like KOH or NaOH) have been used as homogeneous catalysts due to their high reactivity researchgate.netorientjchem.org. However, homogeneous catalysts present challenges in separation from the reaction mixture and can lead to the formation of undesirable byproducts or require energy-intensive purification steps orientjchem.org. For instance, a two-step process using KOH as a catalyst for biodiesel production from this compound was optimized, focusing on catalyst concentration and methanol/oil molar ratio in each step to improve efficiency and reduce catalyst and methanol amounts mdpi.com.

Heterogeneous Catalysis: Heterogeneous catalysts offer advantages such as easier separation, reusability, and reduced environmental impact compared to homogeneous catalysts orientjchem.orgaip.org. Various solid catalysts have been investigated for the transesterification of this compound. These include metal oxides, zeolites, and modified clays (B1170129).

Studies have explored the use of KOH/zeolite catalysts, with research indicating that increasing the KOH ratio to natural zeolite can significantly impact methyl ester production. Optimized conditions for methyl ricinoleate (B1264116) production using a KOH/zeolite catalyst were found to be 55 °C, 7 hours contact time, and 70% catalyst concentration aip.org.

Modified montmorillonite (B579905) clay has also been investigated as a heterogeneous catalyst for biodiesel production from this compound. Optimized conditions using a modified montmorillonite catalyst included a 12:1 methanol to oil molar ratio, 5 wt.% catalyst, at 60 °C for 5 hours, with the catalyst demonstrating reusability for multiple cycles ekb.egekb.eg.

Lithium-modified zeolite has shown effectiveness as a heterogeneous catalyst for transesterification under milder conditions, achieving a maximum biodiesel yield of 92% at 60 °C, 60 minutes, a 6:1 methanol-to-oil molar ratio, and 1.5% catalyst loading orientjchem.org.

Titanium isopropoxide has been used as a catalyst for the transesterification of this compound methyl esters with different alcohols to produce biolubricants, achieving over 93% conversions in two hours under optimized conditions mdpi.com.

Hydrogenation:

Hydrogenation of this compound involves the reduction of the carbon-carbon double bond in ricinoleic acid, typically in the presence of a catalyst, to produce hydrogenated this compound (castor wax). This semi-solid product has enhanced thermal and oxidative stability and is used in various industrial applications nih.govatamanchemicals.com.

Common catalysts for hydrogenation include nickel and palladium nih.govatamanchemicals.com.

Catalytic transfer hydrogenation (CTH) is an alternative approach that utilizes organic molecules as hydrogen donors at ambient pressure, avoiding the need for gaseous hydrogen nih.govresearchgate.net. Palladium on carbon (Pd/C) with limonene (B3431351) as a hydrogen donor has been studied for the catalytic transfer hydrogenation of this compound, achieving 100% conversion of the ricinoleate at 178°C using 1% Pd/C and an oil/limonene ratio of 1:3 researchgate.netcolab.wscapes.gov.br. Raney Ni with cyclohexene (B86901) or isopropanol (B130326) as a hydrogen donor has also been explored for CTH of this compound, showing high conversion of unsaturation researchgate.net.

Epoxidation:

Epoxidation of this compound involves the formation of epoxide rings at the double bonds of the fatty acid chains. This reaction can be catalyzed by various systems, including peroxy acids generated in situ or enzymatic catalysts.

Synthetic epoxidation often uses peracetic acid or performic acid, generated in situ from hydrogen peroxide and the corresponding carboxylic acid, in the presence of an acidic catalyst such as sulfuric acid or ion-exchange resins fudutsinma.edu.ngjst.go.jpresearchgate.net. An acidic cation exchange resin of sulfonated polystyrene type has been used for the epoxidation of this compound with peracetic acid and performic acid semanticscholar.org. Heterogeneous acidic ion-exchange resin (IR-120) has been employed as a catalyst for the in-situ epoxidation of this compound using acetic acid and hydrogen peroxide, resulting in a product suitable as a bio-lubricant basestock jst.go.jpresearchgate.net.

Enzymatic epoxidation utilizes lipases, such as Candida antarctica lipase (B570770) B (CALB), often immobilized on support materials (e.g., Novozym 435), to catalyze the reaction with hydrogen peroxide or other oxygen donors mdpi.com. Enzymatic systems using lipase catalysts, both with and without acrylic immobilization, have been investigated for the epoxidation of this compound, with varying conversion rates and selectivity observed depending on reaction time and the presence of organic solvents mdpi.comresearchgate.net.

Cracking:

Catalytic cracking of this compound breaks down the long hydrocarbon chains into shorter ones, producing biofuels like bio-gasoline and bio-kerosene curresweb.comresearchgate.net. Various catalysts, including metal oxides and zeolites, are used in this process.

Hydro-cracking of this compound in the presence of a Co Mo/AL₂O₃ catalyst has been studied for the production of biofuel. Optimized conditions at 325 °C, 50 bar hydrogen pressure, and 2 h⁻¹ liquid hourly space velocity yielded about 87% product curresweb.com.

Catalytic cracking using catalysts like zinc chloride, sodium carbonate, and calcium oxide has been explored for producing fuels from this compound, with the products found to be more suitable as bio-kerosene researchgate.netekb.eg.

Microwave-assisted catalytic cracking of this compound using modified metal catalysts like Zn/ZSM-5 has shown feasibility at lower temperatures (<250 °C) researchgate.net.

Data Tables:

Here are examples of data that could be presented in tables based on the search results:

Table 1: Optimized Conditions and Yields for this compound Transesterification

| Catalyst Type | Catalyst Specifics | Alcohol | Methanol/Oil Molar Ratio | Temperature (°C) | Time (h) | Catalyst Concentration | Biodiesel Yield (%) | Source |

| Homogeneous Base | KOH | Methanol | Varied | Varied | Varied | Varied | Optimized | mdpi.com |

| Heterogeneous Base | KOH/Zeolite | Methanol | - | 55 | 7 | 70% | Optimum Yield | aip.org |

| Heterogeneous Base | Modified Montmorillonite | Methanol | 12:1 | 60 | 5 | 5 wt.% | 89.8 | ekb.eg |

| Heterogeneous Acid | Lithium-modified Zeolite | Methanol | 6:1 | 60 | 1 | 1.5% (w/v) | 92 | orientjchem.org |

| Heterogeneous (Metal) | Titanium Isopropoxide | Various Alcohols | Varied | Varied | ~2 | Varied | >93 | mdpi.com |

Table 2: Catalytic Transfer Hydrogenation of this compound using Pd/C and Limonene

| Catalyst | Hydrogen Donor | Temperature (°C) | Oil/Limonene Ratio | Reaction Time | Ricinoleate Conversion (%) | Main Products | Source |

| 1% Pd/C | Limonene | 178 | 1:3 | 3 h | 100 | 12-hydroxy and 12-keto stearates | researchgate.netcolab.ws |

Table 3: Catalytic Hydro-cracking of this compound

| Catalyst | Temperature (°C) | Hydrogen Pressure (bar) | LHSV (h⁻¹) | Product Yield (%) | Suitable as | Source |

| Co Mo/AL₂O₃ | 325 | 50 | 2 | ~87 | Bio-fuel blend | curresweb.com |

| Co Mo/AL₂O₃ | 425 | - | Low (1-2) | Higher yield | Bio-kerosene | curresweb.com |

| Co Mo/AL₂O₃ | 475 | - | Low (1-2) | Lower yield | Bio-kerosene | curresweb.com |

Table 4: Epoxidation of this compound using Different Catalytic Systems

| Catalyst System | Oxygen Donor | Oxygen Carrier | Temperature (°C) | Time (h) | Relative Epoxy Yield (%) | Source |

| Heterogeneous Acidic Ion-Exchange Resin (IR-120) | Hydrogen Peroxide | Acetic Acid | 60 | 10 | - | jst.go.jp |

| Heterogeneous Acidic Ion-Exchange Resin (Amberlite IR-120) | Hydrogen Peroxide | Acetic Acid | 50 (323 K) | 8 | 78.32 | researchgate.net |

| Sulfuric Acid | Hydrogen Peroxide | Acetic Acid | Ambient | 5 | - | fudutsinma.edu.ng |

| Lipase (Enzymatic) | - | - | Varied | Varied | Varied | mdpi.comresearchgate.net |

Detailed Research Findings: